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[1-(3-Chlorophenyl)propyl](methyl)amine

Catalog No.
S14448715
CAS No.
953729-66-3
M.F
C10H14ClN
M. Wt
183.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(3-Chlorophenyl)propyl](methyl)amine

CAS Number

953729-66-3

Product Name

[1-(3-Chlorophenyl)propyl](methyl)amine

IUPAC Name

1-(3-chlorophenyl)-N-methylpropan-1-amine

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

InChI

InChI=1S/C10H14ClN/c1-3-10(12-2)8-5-4-6-9(11)7-8/h4-7,10,12H,3H2,1-2H3

InChI Key

MPJFGLACIUZBET-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NC

1-(3-Chlorophenyl)propylamine, with the molecular formula C13H18ClNC_{13}H_{18}ClN and a molecular weight of 223.74 g/mol, is a chemical compound characterized by the presence of a propyl group attached to a chlorophenyl moiety and a methylamine functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features.

The chemical reactivity of 1-(3-Chlorophenyl)propylamine can be analyzed through various reactions typical of amines and substituted phenyl compounds. Key reactions include:

  • N-Alkylation: The amine can undergo N-alkylation reactions, where the nitrogen atom can be further substituted with alkyl groups, potentially altering its biological activity.
  • Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Reduction Reactions: The compound may also be subject to reduction processes, converting the chlorophenyl group into other functional groups or modifying the amine functionality.

Research indicates that compounds similar to 1-(3-Chlorophenyl)propylamine exhibit various biological activities, including:

  • Antidepressant Effects: Compounds with similar structures have been studied for their potential antidepressant properties, possibly acting on neurotransmitter systems.
  • Antipsychotic Activity: Some derivatives are investigated for their antipsychotic effects, targeting dopamine receptors in the brain.
  • Analgesic Properties: There is potential for analgesic effects, making this class of compounds relevant in pain management research.

The synthesis of 1-(3-Chlorophenyl)propylamine can be achieved through several methods:

  • Direct Alkylation: Starting from 3-chlorobenzyl chloride and propylamine, the reaction proceeds via nucleophilic substitution.
  • Reductive Amination: Using an appropriate aldehyde or ketone with 3-chlorobenzylamine and a reducing agent can yield the desired amine.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies for functional groups to achieve higher selectivity.

1-(3-Chlorophenyl)propylamine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting neurological disorders.
  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Potential use in developing new materials or polymers with specific properties.

Interaction studies involving 1-(3-Chlorophenyl)propylamine often focus on its binding affinity to various receptors:

  • Dopamine Receptors: Investigations into how this compound interacts with dopamine receptors could elucidate its potential as an antipsychotic agent.
  • Serotonin Receptors: Similar studies may reveal its effects on serotonin pathways, which are crucial in mood regulation.
  • Enzyme Inhibition: Studies may also explore its role as an inhibitor of certain enzymes involved in neurotransmitter metabolism.

Similar Compounds

Several compounds share structural similarities with 1-(3-Chlorophenyl)propylamine. Here are some notable examples:

Compound NameMolecular FormulaKey Feature
N-Methyl 3-chlorophenethylamineC9H12ClNC_9H_{12}ClNContains a chlorophenethyl moiety
1-(4-Chlorophenyl)-2-methylpropylamineC13H18ClNC_{13}H_{18}ClNSimilar structure with a different chlorophenyl substitution
3-Chloro-N,N-dimethylbenzeneethanamineC10H14ClNC_{10}H_{14}ClNDimethylated amine variant

Uniqueness

The uniqueness of 1-(3-Chlorophenyl)propylamine lies in its specific combination of a propyl chain with a chlorinated phenyl group and a methyl amine functionality. This specific arrangement allows for targeted interactions within biological systems, setting it apart from similar compounds that may lack one or more of these features.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

183.0814771 g/mol

Monoisotopic Mass

183.0814771 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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